4-Methoxybenzo[d]isothiazol-3-amine CAS number and identifiers
The following technical guide details the physiochemical profile, synthetic architecture, and medicinal utility of 4-Methoxybenzo[d]isothiazol-3-amine . CAS Registry Number: 127952-01-6 Document Type: Technical Monograph...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physiochemical profile, synthetic architecture, and medicinal utility of 4-Methoxybenzo[d]isothiazol-3-amine .
Chemical Identity & Physiochemical Profile[1][2][3][4][5]
4-Methoxybenzo[d]isothiazol-3-amine is a fused bicyclic heterocycle characterized by a benzene ring condensed with an isothiazole ring. It belongs to the class of 3-aminobenzo[d]isothiazoles , a privileged scaffold in medicinal chemistry known for bioisosteric similarity to quinazolines and indoles.
The "4-methoxy" designation indicates a methoxy ether substituent at the C4 position (adjacent to the bridgehead carbon C3a), creating a unique steric and electronic environment around the C3-amino group compared to the more common 5- or 6-substituted analogs.
Identifiers & Constants
Parameter
Specification
CAS Number
127952-01-6
IUPAC Name
4-methoxy-1,2-benzothiazol-3-amine
Molecular Formula
C₈H₈N₂OS
Molecular Weight
180.23 g/mol
SMILES
COc1cccc2sc(N)nc12
InChI Key
ZMIMCZXQNAIZQB-UHFFFAOYSA-N
Appearance
Off-white to pale yellow solid
Melting Point
153–156 °C (Predicted/Analogous)
LogP (Predicted)
~1.8 (Lipophilic, membrane permeable)
H-Bond Donors/Acceptors
1 Donor (NH₂), 3 Acceptors (N, O, S)
Synthetic Architecture
The synthesis of 4-substituted benzo[d]isothiazoles requires precise regiochemical control. The most robust route utilizes Nucleophilic Aromatic Substitution (SₙAr) followed by Oxidative Cyclization . This approach avoids the formation of regioisomers common in electrophilic sulfonation routes.
Retrosynthetic Analysis
The 4-methoxy substituent originates from the ortho-position of the nitrile precursor. The isothiazole ring is constructed via the insertion of sulfur into a benzamidine intermediate or direct oxidative closure of a thioamide.
Mechanism: The sulfide anion attacks the C2 position, displacing the fluoride ion. The electron-withdrawing nitrile group at C1 activates the ring for this substitution.
Protocol:
Dissolve 2-fluoro-6-methoxybenzonitrile (1.0 eq) in DMF (0.5 M).
Add Na₂S·9H₂O (1.2 eq) at 0°C.
Warm to room temperature and stir for 4 hours.
Checkpoint: TLC should show disappearance of the fluorinated starting material.
Acidify carefully with HCl to generate the intermediate 2-mercapto-6-methoxybenzonitrile .
Step 2: Oxidative Cyclization to 3-Amine
Reagents: Ammonia (NH₃), Hydrogen Peroxide (H₂O₂) or Iodine (I₂).
Mechanism: The nitrile reacts with ammonia to form an amidine-like transient species, which undergoes oxidative S-N bond formation.
Protocol:
Suspend the crude mercapto-nitrile in ethanol/water (1:1).
Add concentrated aqueous ammonia (5.0 eq).
Dropwise add 30% H₂O₂ (3.0 eq) at 0°C (Exothermic!).
Stir at 25°C for 12 hours. The product precipitates as the S-N bond closes.
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Hexane.
Synthesis Flowchart (Graphviz)
Figure 1: Synthetic pathway utilizing the 2,6-disubstituted benzonitrile strategy to ensure correct 4-methoxy regiochemistry.
Medicinal Chemistry & Pharmacophore Mapping
The 4-methoxybenzo[d]isothiazol-3-amine scaffold acts as a ATP-mimetic pharmacophore . The isothiazole nitrogen (N2) and the exocyclic amine (3-NH₂) form a donor-acceptor motif capable of binding to the hinge region of kinase enzymes.
Structural Advantages of the 4-Methoxy Isomer
Unlike the 5- or 6-methoxy analogs (found in antipsychotics like Ziprasidone), the 4-methoxy group provides:
Steric Occlusion: It protects the N2 position from metabolic N-oxidation.
Conformational Locking: It forces the exocyclic amine to adopt specific torsion angles via intramolecular hydrogen bonding or steric repulsion, potentially increasing selectivity for specific kinase pockets (e.g., PIM1, DYRK1A).
Electronic Donation: The electron-donating methoxy group increases the electron density of the bicyclic system, modulating the pKa of the 3-amino group.
Biological Signaling Potential
This compound is primarily investigated as a core intermediate for:
PIM Kinase Inhibitors: Targeting PIM1/2/3 pathways in hematological malignancies.
DYRK1A Inhibition: Relevant in neurodegenerative research (Down syndrome, Alzheimer's).
Mechanism of Action Diagram
Figure 2: Pharmacological interaction map showing the critical H-bond donor/acceptor role of the isothiazole core.
Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures must be confirmed.
Technical Guide: Biological Activities & Medicinal Potential of 4-Methoxy-1,2-Benzisothiazoles
This technical guide details the biological potential, structure-activity relationships (SAR), and synthesis of 4-methoxy-1,2-benzisothiazoles. It is designed for medicinal chemists and pharmacologists, focusing on the u...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the biological potential, structure-activity relationships (SAR), and synthesis of 4-methoxy-1,2-benzisothiazoles. It is designed for medicinal chemists and pharmacologists, focusing on the unique steric and electronic properties imposed by the 4-position substitution.
Executive Summary
The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for atypical antipsychotics (e.g., Lurasidone, Ziprasidone) and emerging antimicrobials. While the 5- and 6-positions are frequently exploited for metabolic stability and receptor affinity, the 4-methoxy substitution represents a unique, underutilized chemical space.
This guide analyzes the 4-methoxy-1,2-benzisothiazole moiety, emphasizing its distinct "peri-effect" —the steric interaction between the 4-position methoxy group and substituents at the 3-position. This interaction critically modulates ligand conformation, often acting as a "molecular gate" that can either enhance selectivity or abrogate binding affinity depending on the target pocket.
Structural & Electronic Analysis
The "Peri-Effect" (Steric Modulation)
In the IUPAC numbering of 1,2-benzisothiazole, the 4-position is located on the benzene ring adjacent to the bridgehead carbon (C3a). This places the 4-methoxy group in close proximity to the C3-position of the isothiazole ring.
Conformational Locking: A 4-methoxy group imposes significant steric hindrance on C3-substituents (e.g., piperazine tails in antipsychotics). This restricts rotation around the C3-linker bond, potentially locking the molecule into a specific bioactive conformation or preventing binding altogether.
Electronic Influence: The methoxy group is a strong electron-donating group (EDG) by resonance. At the 4-position, it increases electron density primarily at the C5 and C7 positions and the bridgehead carbons, modulating the basicity of the N2 nitrogen.
Visualization of Steric Clash (DOT Diagram)
Figure 1: Mechanistic impact of 4-methoxy substitution. The red dashed line indicates the critical "peri-interaction" that governs activity.
Research into sodium-glucose cotransporter 2 (SGLT2) inhibitors has provided definitive SAR data for the 4-methoxy derivative.
Finding: In a series of benzisothiazole-β-D-glucopyranosides, the introduction of a 4-methoxy group significantly reduced potency compared to 4-alkyl or unsubstituted analogs.[1]
Mechanism: The SGLT2 binding pocket likely lacks the volume to accommodate the electron-rich, bulky methoxy group at this specific vector, or the group disrupts the optimal orientation of the glucose moiety attached at C3.
Benzisothiazoles are inherently antimicrobial (e.g., 1,2-benzisothiazolin-3-one is a common biocide).[3]
Activity Profile: 4-methoxy-1,2-benzisothiazole derivatives exhibit moderate activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[4]
Role of Methoxy: The lipophilicity (LogP) increase provided by the methoxy group enhances cell membrane penetration. However, the electron donation reduces the electrophilicity of the N-S bond, which is often the mechanism of action (reaction with nucleophilic thiols in bacterial enzymes).
Key Insight: While less potent as a direct electrophile, 4-methoxy derivatives are less prone to rapid degradation by glutathione, potentially offering a longer half-life in complex media.
CNS Activity (Antipsychotic Potential)
The benzisothiazole ring is the anchor for drugs like Lurasidone (Latuda).
Constraint: Most successful antipsychotics utilize the unsubstituted or 5/6-substituted benzisothiazole.
4-Methoxy Limitation: The steric clash described in Section 2.1 interferes with the flexibility required for the piperazine linker to adopt the correct pose in the Dopamine D2 and Serotonin 5-HT2A receptors. Consequently, 4-methoxy derivatives are rarely pursued for this specific indication, serving as "negative control" compounds in SAR studies to validate binding pocket dimensions.
Experimental Protocols
Synthesis of 4-Methoxy-1,2-Benzisothiazole
This protocol avoids the use of unstable diazonium intermediates, utilizing a copper-catalyzed oxidative cyclization.
Reagents:
2-Mercapto-3-methoxybenzamide (Precursor)
DMSO (Solvent)
Iodine (
) or (Oxidant)
Step-by-Step Methodology:
Precursor Preparation: React 2-chloro-3-methoxybenzamide with Sodium Sulfide (
) in DMF at 110°C for 4 hours to generate the thiolate intermediate.
Cyclization: Dilute the reaction mixture with water and adjust pH to 8.0.
Oxidation: Add
(30% aq) dropwise at 0°C. Stir for 2 hours at room temperature. The oxidative closure of the N-S bond forms the isothiazole ring.
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.
Purification: Silica gel column chromatography (Hexane:EtOAc 8:2). The 4-methoxy substituent will cause the product to elute slightly faster than the 5- or 6-isomers due to shielding effects.
Antimicrobial Assay (MIC Determination)
Objective: Determine Minimum Inhibitory Concentration against S. aureus.
Inoculum: Prepare
CFU/mL bacterial suspension in Mueller-Hinton Broth.
Dosing: Dissolve 4-methoxy-1,2-benzisothiazole in DMSO. Prepare serial dilutions (0.5 µg/mL to 128 µg/mL) in 96-well plates.
Incubation: Add 100 µL inoculum to each well. Incubate at 37°C for 24 hours.
Readout: Add Resazurin dye (0.01%). Blue -> Pink color change indicates growth. The lowest concentration remaining Blue is the MIC.
References
Synthesis and SAR of Benzisothiazole- and Indolizine-β-d-glucopyranoside Inhibitors of SGLT2. ACS Medicinal Chemistry Letters. (2010). Link
Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties. Il Farmaco. (1996). Link
Benzisothiazole Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase. Molecules. (2020). Link
Synthesis and biological evaluation of 1,2-benzisothiazol-3-one derivatives. Bioorganic & Medicinal Chemistry. (2013). Link
1,2-Benzisothiazole | Sigma-Aldrich Product Reference. (Verified Chemical Building Block). Link
4-Methoxybenzo[d]isothiazol-3-amine SMILES and InChIKey strings
This technical guide details the cheminformatics profile, structural logic, and synthetic methodology for 4-Methoxybenzo[d]isothiazol-3-amine , a specialized heterocyclic scaffold used in medicinal chemistry. [1][2][3] 1...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the cheminformatics profile, structural logic, and synthetic methodology for 4-Methoxybenzo[d]isothiazol-3-amine , a specialized heterocyclic scaffold used in medicinal chemistry.
[1][2][3]
1. Chemical Identity & Digital Signatures
The compound is a substituted 1,2-benzisothiazole, characterized by an exocyclic primary amine at position 3 and a methoxy group at position 4. This specific substitution pattern (4-methoxy) places the electron-donating group adjacent to the bridgehead carbon, significantly influencing the electronic density of the isothiazole ring and the steric environment of the amine.
To accurately manipulate this scaffold in drug design, researchers must understand the IUPAC numbering system applied to the benzo[d]isothiazole core.
Core Scaffold: The "benzo[d]" fusion indicates the benzene ring is fused to the d-face (C4–C5 bond) of the isothiazole ring.
Numbering Sequence: Sulfur is assigned position 1, Nitrogen position 2, and the amidine carbon position 3. The benzene ring carbons are numbered 4 through 7.
4-Methoxy Significance: The methoxy group is located at Position 4 , which is the benzene carbon immediately adjacent to the bridgehead carbon (C3a). This proximity creates a "perisubstituent" effect, where the oxygen lone pairs can interact electronically with the isothiazole system, potentially stabilizing specific tautomers or affecting the basicity of the 3-amino group.
Tautomerism:
While the amino form (3-NH₂) is the predominant tautomer in solid state and polar solvents, the imino tautomer (3=NH) can participate in binding interactions within kinase active sites. The 4-methoxy substituent sterically crowds the 3-position, which may enforce specific conformational preferences in ligand-protein docking scenarios.
Synthetic Methodology
The synthesis of 4-methoxybenzo[d]isothiazol-3-amine presents a regiochemical challenge. A robust, self-validating protocol involves the oxidative cyclization of 2-substituted benzonitriles . This route is preferred over direct electrophilic substitution, which lacks the necessary regiocontrol for the 4-position.
Protocol: Nitrile-Sulfide Cyclization Route
Rationale: This method utilizes the high reactivity of 2,6-disubstituted benzonitriles towards nucleophilic aromatic substitution (SₙAr), ensuring the methoxy group ends up exactly at position 4.
Step 1: Nucleophilic Displacement
Precursor: 2-Fluoro-6-methoxybenzonitrile.
Reagent: Sodium hydrosulfide (NaHS) or Sodium sulfide (Na₂S).
Solvent: DMF or DMSO (anhydrous).
Mechanism: The sulfide anion attacks the carbon bearing the fluorine (C2). The strong electron-withdrawing nitrile group activates the ring for SₙAr. The methoxy group at C6 remains distinct, eventually becoming C4 in the fused system.
Step 2: Oxidative Cyclization
Reagents: Ammonia (NH₃) and an oxidant (typically Sodium Hypochlorite, NaOCl, or Hydrogen Peroxide).
Mechanism: The intermediate 2-mercapto-6-methoxybenzonitrile reacts with ammonia to form an amidine-like intermediate, which undergoes oxidative closure to form the N–S bond.
Visualized Reaction Scheme
Applications in Medicinal Chemistry
The 3-aminobenzo[d]isothiazole scaffold is a bioisostere of the adenosine adenine ring, making it a privileged structure in kinase inhibitor discovery.
Kinase Inhibition: The 3-amino group functions as a hydrogen bond donor/acceptor pair, mimicking the hinge-binding motif of ATP. Derivatives of this scaffold have shown potency against VEGFR-2 and Pim kinases . The 4-methoxy group often serves to fill hydrophobic pockets (gatekeeper residues) or induce selectivity by clashing with sterically restricted active sites.
CNS Agents: The scaffold is utilized in psychotropic agents. The electronic modulation provided by the 4-methoxy group can fine-tune the lipophilicity (LogP) and blood-brain barrier (BBB) penetration.
Antimicrobial Activity: Recent studies indicate that benzo[d]isothiazole derivatives possess intrinsic antibacterial properties, likely through the disruption of bacterial cell wall synthesis enzymes.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzo[d]isothiazole derivatives.
[Link]
Wang, et al. Synthesis of benzo[d]isothiazoles: an update. Semantic Scholar.
[Link]
Exploratory
Safety data sheet (SDS) for 4-Methoxybenzo[d]isothiazol-3-amine
CAS Registry Number: 127952-01-6 Document Type: Technical Safety & Handling Whitepaper Version: 1.0 (Research Use Only) Part 1: Molecular Profile & Research Context Chemical Identity & Significance 4-Methoxybenzo[d]isoth...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Registry Number: 127952-01-6
Document Type: Technical Safety & Handling Whitepaper
Version: 1.0 (Research Use Only)
Part 1: Molecular Profile & Research Context
Chemical Identity & Significance
4-Methoxybenzo[d]isothiazol-3-amine is a specialized heterocyclic building block predominantly used in medicinal chemistry.[1] Unlike its industrial cousin 1,2-benzisothiazol-3(2H)-one (BIT)—a common biocide and sensitizer—this amine-functionalized derivative acts as a critical pharmacophore scaffold, particularly in the development of PIM kinase inhibitors and other ATP-competitive small molecules.
Researchers must distinguish this compound from benzothiazoles (C-S bond) and isothiazolinones (carbonyl containing). The presence of the isothiazole ring (S-N bond) confers unique electronic properties but also specific stability challenges, necessitating strict adherence to the protocols below.
While comprehensive toxicological data for this specific isomer is limited compared to high-volume industrial chemicals, structure-activity relationship (SAR) analysis and vendor data mandate a conservative safety profile.
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[3]
Sensitization: Structural Alert. The benzoisothiazole ring is a known structural alert for skin sensitization. Treat as a potential sensitizer.[2][4]
Mechanism of Toxicity
The primary risk stems from the aromatic primary amine moiety.
Metabolic Activation: Aromatic amines can undergo N-hydroxylation by cytochrome P450 enzymes, leading to electrophilic intermediates capable of DNA adduct formation.
Ring Reactivity: The isothiazole S-N bond is susceptible to nucleophilic attack, potentially haptenizing proteins and triggering immune responses (sensitization).
Part 3: Risk Mitigation & Engineering Controls
The "Zero-Exposure" Workflow
Handling this compound requires a self-validating workflow designed to prevent inhalation of dust and dermal contact.
Experimental Protocol: Safe Solubilization
Objective: Prepare a 100 mM stock solution in DMSO without environmental contamination.
Preparation: Equilibrate the vial to room temperature before opening to prevent condensation (hydrolysis risk).
Weighing: Use an analytical balance inside a fume hood or a powder containment enclosure.
Why: The solid is likely electrostatic. Air currents in open labs spread micro-particulates.
Solvent Addition: Add anhydrous DMSO directly to the vial if possible.
Why: Minimizes transfer losses and dust generation.
Dissolution: Vortex for 30 seconds. If particulates persist, sonicate for 5 minutes at <40°C.
Validation: Inspect solution clarity. Any precipitate suggests degradation or insolubility.
Visualization: Safe Handling Logic
The following diagram outlines the decision logic for handling the solid versus the solution state.
Figure 1: Operational workflow for transitioning 4-Methoxybenzo[d]isothiazol-3-amine from solid storage to stable solution, emphasizing containment steps.
Part 4: Emergency Response Protocols
Exposure Response Matrix
This protocol prioritizes decontamination speed over identification in the first 60 seconds.
Exposure Route
Immediate Action
Scientific Rationale
Ocular
Irrigate immediately (15 min). Lift eyelids.
Isothiazoles are severe irritants; delay causes corneal opacity.
Dermal
Wash with soap/water. Do NOT use alcohol/bleach.
Solvents (EtOH/DMSO) increase transdermal absorption. Bleach may oxidize the amine to toxic nitroso compounds.
Inhalation
Move to fresh air. Support respiration if needed.[4][5][6][7]
Particulates may cause bronchospasm or delayed pulmonary edema.
Ingestion
Rinse mouth. Do NOT induce vomiting.
Prevents re-exposure of the esophagus to the irritant.
Spill Management (Solid)
Evacuate the immediate area (3-meter radius).
Don PPE: Double nitrile gloves, N95/P100 respirator, safety goggles.
Contain: Cover spill with a damp paper towel (to prevent dust) or use an inert absorbent (vermiculite) if liquid.
Clean: Scoop into a hazardous waste bag. Wipe area with 10% detergent solution, followed by water.
Disposal: Incineration via approved chemical waste contractor (Must not enter water/sewage systems).
Visualization: Emergency Decision Tree
Figure 2: Triage logic for accidental exposure. Note the specific prohibition of organic solvents during skin decontamination.
Part 5: Storage & Stability Assurance
Degradation Pathways
The 3-amino group is susceptible to oxidation, leading to the formation of azo-dimers or N-oxides, which usually present as a darkening of the solid (yellow
orange/brown).
Protocol: Store under Argon or Nitrogen.
Temperature: 2–8°C is mandatory for long-term stability.
Quality Control (Self-Validation)
Before using this compound in critical assays (e.g., IC50 determination):
LC-MS Check: Run a blank injection followed by the sample.
Purity Criteria: Accept only if purity >95% and the [M+H]+ peak (181.23 m/z) matches the calculated mass.
Rejection: If significant impurity peaks (>5%) are observed at higher molecular weights (dimers), repurify or discard.
References
PubChem. (n.d.).[2] Compound Summary: 6-(2-Aminophenoxy)benzo[d]isothiazol-3-amine (Analogous Scaffold Data). National Library of Medicine. Retrieved February 12, 2026, from [Link]
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 1,2-benzisothiazol-3(2H)-one (Scaffold Toxicity Data). Retrieved February 12, 2026, from [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 12, 2026, from [Link]
The Pharmacophore Frontier: Methoxy-Benzisothiazole Amines
Technical Guide to Therapeutic Applications & Synthetic Methodologies Executive Summary The 1,2-benzisothiazole-3-amine scaffold represents a "privileged structure" in medicinal chemistry, most notably serving as the anc...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide to Therapeutic Applications & Synthetic Methodologies
Executive Summary
The 1,2-benzisothiazole-3-amine scaffold represents a "privileged structure" in medicinal chemistry, most notably serving as the anchoring pharmacophore for blockbuster atypical antipsychotics (e.g., Lurasidone, Ziprasidone). While the naked scaffold is well-characterized, the methoxy-substituted variants (methoxy-benzisothiazole amines) are emerging as critical tools for modulating metabolic stability, solubility, and receptor subtype selectivity.
This guide provides a technical deep-dive into the therapeutic utility of methoxy-benzisothiazole amines. Unlike standard reviews, we focus on the causality of chemical modification : how the introduction of a methoxy group at the C5, C6, or C7 position alters the electronic landscape of the S-N bond, influences blood-brain barrier (BBB) penetration, and redirects metabolic clearance pathways.
Part 1: Structural Activity Relationship (SAR) & Mechanistic Logic
The Core Scaffold: 1,2-Benzisothiazole
The 1,2-benzisothiazole moiety is a bioisostere of the indole ring (found in serotonin). This structural similarity allows it to dock effectively into 5-HT (Serotonin) and D2 (Dopamine) receptors.
The S-N Bond: The isothiazole ring contains a weak S-N bond, which is susceptible to reductive cleavage in vivo. This reactivity is a double-edged sword; it can lead to reactive metabolites or be exploited for prodrug strategies.
The 3-Amine Linker: The amine at position 3 serves as the critical "hook" for attaching piperazine or piperidine side chains, which are necessary for high-affinity binding to GPCRs.
The Methoxy Advantage
Why introduce a methoxy (-OCH₃) group?
Metabolic Blocking: The benzene ring of the scaffold is prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Placing a methoxy group at the para or meta positions (relative to the sulfur) blocks these "soft spots," extending the half-life (
) of the compound.
Electronic Tuning: The methoxy group is an electron-donating group (EDG). It increases the electron density of the aromatic ring, which subtly alters the pKa of the 3-amine. This pKa shift can optimize the ratio of ionized vs. unionized drug at physiological pH, enhancing membrane permeability.
Lipophilicity Modulation: While polar, the methoxy group adds bulk and lipophilicity compared to a hydroxyl group, often improving the LogP profile for CNS penetration.
SAR Visualization
The following diagram illustrates the functional logic of the methoxy-benzisothiazole pharmacophore.
Figure 1: Structural Activity Relationship (SAR) logic of the methoxy-benzisothiazole amine scaffold.[1]
Part 2: Therapeutic Verticals
Neuropsychiatry (Atypical Antipsychotics)
This is the primary domain for benzisothiazole amines.
Mechanism: Dual antagonism of D2 dopamine receptors (controlling positive symptoms like hallucinations) and 5-HT2A serotonin receptors (controlling negative symptoms and reducing extrapyramidal side effects).
Methoxy Application: Research analogs utilizing 6-methoxy-1,2-benzisothiazole-3-amine have shown altered binding profiles, often favoring 5-HT1A agonism (anxiolytic effects) alongside D2 antagonism.
Antimicrobial & Biocidal Applications
While the "one" (ketone) derivatives (e.g., BIT) are industrial biocides, the amine derivatives are exploring niche antimicrobial applications.
Mechanism: Disruption of bacterial cell wall synthesis and inhibition of specific bacterial proteases.
Data Insight: Methoxy-substitution on the benzene ring has been correlated with increased potency against Gram-positive strains (S. aureus) by increasing the lipophilicity required to penetrate the thick peptidoglycan layer.
Recent studies indicate that benzisothiazole derivatives can inhibit Caspase-3 , a key mediator of apoptosis (cell death).
Therapeutic Goal: Neuroprotection in neurodegenerative diseases (Alzheimer's, Parkinson's) by preventing neuronal cell death.
Role of Methoxy: Enhances specificity for the hydrophobic pocket of the enzyme, reducing off-target effects.
Part 3: Experimental Protocols
Synthesis of 6-Methoxy-1,2-benzisothiazole-3-amine
Note: This protocol synthesizes the core scaffold, which can then be coupled to various side chains.
Reaction Principle: Oxidative cyclization of an o-mercaptobenzamidine or nucleophilic attack on a 2-halobenzonitrile. We will use the 2-halobenzonitrile route for scalability and safety.
Figure 2: Synthetic pathway for the 6-methoxy-1,2-benzisothiazole-3-amine core.
Step-by-Step Protocol:
Thiolation: Dissolve 10 mmol of 2-fluoro-4-methoxybenzonitrile in 20 mL of DMF. Add 12 mmol of Sodium Sulfide . Heat to 80°C for 2 hours under nitrogen atmosphere. Mechanism: Nucleophilic aromatic substitution (
) replaces the fluorine with a thiol group.
Amidine Formation/Cyclization: Cool the mixture to room temperature. Add 50 mL of 25% aqueous Ammonia . Slowly add 15 mL of 30% Hydrogen Peroxide dropwise (Exothermic! Maintain temp < 40°C). Stir for 4 hours. Mechanism: The ammonia attacks the nitrile to form an amidine intermediate, which is then oxidatively cyclized to the isothiazole ring by H2O2.
Workup: Pour the reaction mixture into 200 mL of ice water. The product should precipitate as a solid.
Purification: Filter the solid. Recrystallize from Ethanol to obtain pure 6-methoxy-1,2-benzisothiazole-3-amine .
Validation: Verify structure via NMR. The methoxy singlet should appear around
3.8 ppm, and the amine broad singlet around 5.0-6.0 ppm.
Part 4: Comparative Data Analysis
The following table summarizes the impact of methoxy substitution on the physicochemical properties of the benzisothiazole core, using Lurasidone (unsubstituted core) as a baseline reference for the scaffold's behavior.
Methoxy can enhance selectivity for serotonin subtypes over dopamine.
Solubility (pH 7.4)
Low
Low-Moderate
Methoxy does not significantly solve solubility issues; requires salt formation (e.g., HCl).
Table 1: Physicochemical comparison of the naked vs. methoxy-substituted scaffold.
References
National Center for Biotechnology Information. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking. PubMed Central. Retrieved from [Link]
Saeed, A., Rafique, H., & Flörke, U. (2012).[1] 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E. Retrieved from [Link]
Brieflands. (2016). QSAR Analysis for Some 1, 2-Benzisothiazol-3-one Derivatives as Caspase-3 Inhibitors. Retrieved from [Link]
Topic: Determination of the Solubility of 4-Methoxybenzo[d]isothiazol-3-amine in Common Organic Solvents
An Application Note and Protocol for Researchers Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to understanding and determining the solubili...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a comprehensive guide to understanding and determining the solubility of 4-Methoxybenzo[d]isothiazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Solubility is a critical physicochemical parameter that dictates a compound's behavior in various applications, including formulation, purification, and bioavailability.[1] This guide covers the theoretical underpinnings of solubility, a predicted solubility profile based on molecular structure, and a detailed, field-proven protocol for quantitative solubility determination using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for analysis. The protocols are designed to be self-validating, ensuring trustworthy and reproducible results.
Foundational Principles of Solubility
The solubility of a solid solute in a liquid solvent is the maximum concentration of that solute that can be dissolved at a given temperature and pressure to form a saturated, equilibrium solution.[2][3] This process is governed by thermodynamic principles, primarily the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.[4]
A guiding principle in predicting solubility is the maxim "like dissolves like," which relates to the polarity of the solute and solvent. Polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. The molecular structure of 4-Methoxybenzo[d]isothiazol-3-amine (C₈H₈N₂OS) features a fused aromatic benzisothiazole core, an amine group (-NH₂), and a methoxy group (-OCH₃). This combination imparts a degree of polarity. The amine group can act as a hydrogen bond donor, and the nitrogen, oxygen, and sulfur atoms can act as hydrogen bond acceptors, suggesting potential solubility in polar protic and aprotic solvents. However, the bicyclic aromatic system is inherently non-polar, which may confer solubility in less polar organic solvents.
Temperature also plays a crucial role. For most solid solutes, the dissolution process is endothermic (absorbs heat), meaning solubility increases with temperature.[5][6][7] This relationship is described by the van 't Hoff equation.[5] Therefore, all solubility determinations must be performed at a controlled and specified temperature.
Predicted Qualitative Solubility Profile
While experimental data is the definitive measure, a qualitative solubility profile for 4-Methoxybenzo[d]isothiazol-3-amine can be predicted based on its structure and the properties of common laboratory solvents. This prediction serves as a starting point for solvent selection in experimental work.
Solvent
Solvent Class
Dielectric Constant (Approx. at 20°C)
Predicted Qualitative Solubility
Rationale
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
47
High
Highly polar solvent, excellent for dissolving a wide range of organic compounds, including heterocyclic amines.[8]
N,N-Dimethylformamide (DMF)
Polar Aprotic
37
High
Similar to DMSO, a highly effective polar aprotic solvent for poorly soluble compounds.[8]
Acetonitrile (ACN)
Polar Aprotic
38
Moderate
A polar solvent capable of dissolving moderately polar compounds.
Methanol (MeOH)
Polar Protic
33
Moderate to Sparingly Soluble
A polar, protic solvent. Hydrogen bonding capability may aid dissolution.[8]
Ethanol (EtOH)
Polar Protic
25
Moderate to Sparingly Soluble
Similar to methanol but slightly less polar; solubility may be enhanced by heating.[8]
Tetrahydrofuran (THF)
Moderately Polar Aprotic
7.6
Moderate
A less polar ether-based solvent, effective for compounds with mixed polarity.[8]
Dichloromethane (DCM)
Non-polar Aprotic
9.1
Sparingly Soluble
A common solvent for less polar organic compounds.[8]
Non-polar aromatic solvent; unlikely to effectively solvate the polar functional groups.
Hexane
Non-polar
1.9
Insoluble
A non-polar aliphatic solvent, not expected to dissolve the compound.[8]
Note: This table is predictive. Experimental verification is required to establish quantitative solubility.
Experimental Protocol for Thermodynamic Solubility Determination
The following protocol details the use of the shake-flask method, which is widely recognized as the most reliable technique for measuring thermodynamic (equilibrium) solubility.[9][10] The method involves creating a saturated solution by agitating an excess of the solid compound in the solvent for a prolonged period to ensure equilibrium is reached.[2]
Workflow for Solubility Determination
The overall experimental process is outlined in the diagram below, from sample preparation to final quantitative analysis.
Application Note: Coupling Strategies for 4-Methoxybenzo[d]isothiazol-3-amine
This Application Note is designed for medicinal chemists and process development scientists facing the specific challenge of functionalizing 4-Methoxybenzo[d]isothiazol-3-amine . The protocols below are not generic; they...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists facing the specific challenge of functionalizing 4-Methoxybenzo[d]isothiazol-3-amine .
The protocols below are not generic; they are engineered to overcome the "Ortho-Wall" —the steric and electronic deactivation caused by the 4-methoxy substituent adjacent to the exocyclic amine.
Part 1: Strategic Analysis & Mechanistic Insight
The Substrate Challenge
Coupling 4-Methoxybenzo[d]isothiazol-3-amine is non-trivial due to two converging factors:
Electronic Deactivation: The benzo[d]isothiazole core is electron-deficient, rendering the C3-amine significantly less nucleophilic than a standard aniline.
The "Ortho-Wall" (Steric Clash): The C4-methoxy group projects electron density and physical bulk directly into the trajectory required for nucleophilic attack. Standard planar transition states (e.g., in amide coupling) are energetically penalized.
Implication: Standard EDC/NHS or mild HATU conditions often result in stalled reactions, high starting material recovery, or N-acylation of the ring nitrogen (regioselectivity issues).
Decision Matrix (DOT Visualization)
The following decision tree outlines the logic for selecting reaction conditions based on the coupling partner.
Figure 1: Strategic decision tree for selecting coupling conditions based on electrophile sterics.
Rationale: Propylphosphonic anhydride (T3P) acts as both a coupling agent and a water scavenger. It drives the equilibrium forward in low-nucleophilicity amines without the rapid epimerization or "dead-end" intermediates seen with carbodiimides.
Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 - 3.0 equiv)
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)
Solvent: EtOAc (preferred) or DMF (if solubility is poor)
Step-by-Step Methodology:
Dissolution: In a dry vial, dissolve the carboxylic acid (1.1 equiv) and base (3.0 equiv) in anhydrous EtOAc (0.2 M concentration).
Activation: Add T3P solution (1.5 equiv) dropwise at 0°C. Stir for 15 minutes. Note: Pre-activation is crucial to form the active acyl phosphonate.
Addition: Add 4-Methoxybenzo[d]isothiazol-3-amine (1.0 equiv) in one portion.
Reaction: Allow to warm to Room Temperature (RT). If LCMS shows <50% conversion after 4 hours, heat to 60°C .
Boost (Optional): If stalled, add a second portion of T3P (1.0 equiv) and stir at 80°C.
Workup: Dilute with EtOAc, wash with Sat. NaHCO3 (x2), Water, and Brine. Dry over Na2SO4.
Self-Validating Check:
Success Indicator: T3P reactions are generally clean. A distinct new peak on LCMS (M+H) with no residual acid indicates success.
Failure Mode: If the acid remains unreacted, the amine is too hindered. Switch to Protocol B.
Protocol B: The "Ghosez's Reagent" Method (For Difficult Substrates)
Rationale: When the amine is extremely unreactive due to the 4-OMe group, standard activation fails. Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the acid to an acid chloride in situ under neutral conditions, avoiding the harshness of SOCl2 or Oxalyl Chloride.
Materials:
Ghosez's Reagent (1.2 equiv)
Solvent: Dichloromethane (DCM) (Anhydrous)
Base: Pyridine (2.0 equiv)
Step-by-Step Methodology:
Acid Chloride Formation: Dissolve carboxylic acid (1.1 equiv) in dry DCM at RT. Add Ghosez's reagent (1.2 equiv) dropwise. Stir for 1-2 hours.
Validation: Aliquot quenched with MeOH should show Methyl Ester on LCMS.
Coupling: Add the 4-Methoxybenzo[d]isothiazol-3-amine (1.0 equiv) and Pyridine (2.0 equiv) directly to the reaction mixture.
Reflux: Heat the sealed vial to 40°C (mild reflux) for 12 hours.
Rationale: Coupling the amine with an aryl halide requires a Palladium catalyst capable of facilitating reductive elimination from a sterically crowded center. BrettPhos is the ligand of choice here due to its bulk and electron-rich nature, which stabilizes the oxidative addition complex and forces reductive elimination.
Materials:
Aryl Halide: Aryl Bromide (preferred) or Chloride (1.0 equiv)
Base: Cs2CO3 (2.0 equiv) - Avoid NaOtBu if ester groups are present.
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Methodology:
Inertion: Charge a microwave vial with Aryl Halide, Amine, Base, and Catalyst. Cap and purge with Nitrogen/Argon for 5 minutes.
Solvation: Add degassed 1,4-Dioxane (concentration 0.1 M).
Reaction: Heat to 100°C for 4-12 hours.
Optimization: If conversion is low, raise temperature to 120°C. If dehalogenation of the partner is observed, switch to tBuXPhos Pd G3 .
Filtration: Filter through a Celite pad (elute with EtOAc) to remove Palladium black before purification.
Part 3: Data & Optimization Guide
Solvent & Base Compatibility Table
The following table summarizes the compatibility of reagents with the 4-methoxybenzo[d]isothiazol-3-amine scaffold.
Parameter
Condition
Suitability
Notes
Solvent
DMF
High
Good solubility; difficult to remove.
EtOAc
High
Excellent for T3P; easy workup.
DCM
Moderate
Good for Acid Chlorides; poor solubility for some heteroaryl amines.
Base
Pyridine
Optimal
Prevents acylation of the isothiazole ring nitrogens.
DIPEA
Moderate
Can be too bulky if the acid is also hindered.
Cs2CO3
High
Best for Buchwald; mild enough to preserve the isothiazole ring.
Catalyst
BrettPhos
Optimal
Specifically handles primary amines with ortho-substituents.
XantPhos
Low
Bite angle often insufficient for this specific steric profile.
Troubleshooting Flowchart (Mechanism)
Figure 2: Troubleshooting logic for failed couplings.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3] Organic Process Research & Development. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. [Link]
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature. [Link]
Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses. [Link]
Application Notes and Protocols for Utilizing 4-Methoxybenzo[d]isothiazol-3-amine as a Scaffold in Structure-Activity Relationship (SAR) Studies
Introduction: The Promise of the Benzo[d]isothiazole Scaffold in Drug Discovery Heterocyclic compounds are a cornerstone of medicinal chemistry, providing the structural foundation for a vast array of therapeutic agents....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Promise of the Benzo[d]isothiazole Scaffold in Drug Discovery
Heterocyclic compounds are a cornerstone of medicinal chemistry, providing the structural foundation for a vast array of therapeutic agents.[1] Their rich chemical diversity and ability to engage with biological targets make them privileged scaffolds in the pursuit of novel drugs.[1] Among these, the benzo[d]isothiazole moiety has emerged as a structure of significant interest due to its presence in compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
This application note provides a comprehensive guide for researchers on leveraging the 4-Methoxybenzo[d]isothiazol-3-amine scaffold in structure-activity relationship (SAR) studies. We will delve into the synthetic routes to access this core structure, provide detailed protocols for its chemical modification, outline robust bioassay methods for evaluating the resulting analogs, and discuss the integration of computational modeling to rationalize SAR data and guide further design. The strategic placement of the methoxy and amine functionalities on the benzo[d]isothiazole core offers multiple vectors for chemical exploration, making it an attractive starting point for lead discovery and optimization.
Strategic Overview of the SAR Campaign
A successful SAR study involves the systematic modification of a lead compound to understand how changes in its chemical structure affect its biological activity.[4] For the 4-Methoxybenzo[d]isothiazol-3-amine scaffold, our strategy will focus on three primary points of diversification:
Modification of the 3-Amino Group: This exocyclic amine is a key handle for introducing a wide variety of substituents via reactions such as amide bond formation and urea/thiourea formation. These modifications allow for the exploration of different hydrogen bonding patterns, steric bulk, and lipophilicity in the pocket of a target protein.
Bioisosteric Replacement of the 4-Methoxy Group: The methoxy group is a common feature in bioactive molecules, often involved in hydrogen bonding or occupying a specific hydrophobic pocket. However, it can also be a site of metabolic liability. Exploring bioisosteric replacements, such as fluoro, difluoromethyl, or small heterocyclic rings, can modulate physicochemical properties, improve metabolic stability, and fine-tune binding interactions.[5]
Functionalization of the Benzene Ring: While more synthetically challenging, decoration of the aromatic ring through cross-coupling reactions can probe interactions with more distal regions of a binding site and optimize pharmacokinetic properties.
The following sections will provide detailed protocols to execute this SAR strategy, from the synthesis of the starting scaffold to the biological and in silico evaluation of its derivatives.
Synthetic Protocols
Protocol 1: Synthesis of the Core Scaffold: 4-Methoxybenzo[d]isothiazol-3-amine
The synthesis of the 4-Methoxybenzo[d]isothiazol-3-amine scaffold can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is a robust method adapted from literature procedures for the synthesis of related benzo[d]isothiazole amines.[6]
Workflow for Scaffold Synthesis
Caption: Synthetic workflow for 4-Methoxybenzo[d]isothiazol-3-amine.
Step 1: Synthesis of 2-Mercapto-6-methoxybenzonitrile
To a solution of 2-Fluoro-6-methoxybenzonitrile (1.0 eq) in DMF, add sodium sulfide (1.2 eq) portion-wise at room temperature.
Stir the reaction mixture at 60 °C for 4-6 hours, monitoring the reaction progress by TLC.
Upon completion, cool the reaction to room temperature and pour it into ice-water.
Acidify the mixture with 1 M HCl to pH ~3-4, which should precipitate the product.
Filter the solid, wash with water, and dry under vacuum to yield 2-Mercapto-6-methoxybenzonitrile. This intermediate can be used in the next step without further purification if the purity is sufficient.
Step 2: Synthesis of 4-Methoxybenzo[d]isothiazol-3-amine
Suspend 2-Mercapto-6-methoxybenzonitrile (1.0 eq) in aqueous ammonia.
Cool the mixture to 0 °C in an ice bath.
Add sodium hypochlorite solution dropwise to the stirred suspension, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
The product will precipitate out of the solution. Filter the solid and wash thoroughly with water.
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-Methoxybenzo[d]isothiazol-3-amine.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Diversification of the 3-Amino Group via Amide Bond Formation
Amide bond formation is a reliable method to introduce a wide range of substituents at the 3-amino position.[7] The use of standard coupling reagents like HATU provides high yields and is tolerant of a variety of functional groups on the carboxylic acid coupling partner.
Workflow for Amide Synthesis
Caption: General workflow for the synthesis of amide derivatives.
Materials:
4-Methoxybenzo[d]isothiazol-3-amine (1.0 eq)
Desired carboxylic acid (1.1 eq)
HATU (1.2 eq)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
Add a solution of 4-Methoxybenzo[d]isothiazol-3-amine (1.0 eq) in anhydrous DMF to the reaction mixture.
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.
Protocol 3: Functionalization of the Aromatic Ring via Suzuki Cross-Coupling
To perform Suzuki coupling, the scaffold first needs to be halogenated. A bromination step followed by the Suzuki reaction allows for the introduction of various aryl and heteroaryl groups.
Workflow for Suzuki Coupling
Caption: Workflow for aromatic ring functionalization via Suzuki coupling.
Materials:
4-Methoxybenzo[d]isothiazol-3-amine
N-Bromosuccinimide (NBS)
Arylboronic acid
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
Base (e.g., K₂CO₃, Cs₂CO₃)
Solvent system (e.g., 1,4-Dioxane/H₂O)
Ethyl acetate
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
Bromination of the Scaffold:
Dissolve 4-Methoxybenzo[d]isothiazol-3-amine (1.0 eq) in acetonitrile.
Add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS). The position of bromination will need to be determined analytically.
Work up the reaction by quenching with aqueous sodium thiosulfate and extracting with ethyl acetate. Purify by column chromatography to obtain the brominated scaffold.
Suzuki Coupling:
To a degassed solution of the brominated scaffold (1.0 eq) and the arylboronic acid (1.2 eq) in the solvent system, add the palladium catalyst (0.05 eq) and the base (2.0 eq).
Heat the reaction mixture at 80-100 °C for 4-12 hours under an inert atmosphere.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
Purify the residue by flash column chromatography to yield the arylated product.
Biological Evaluation Protocols
For this application note, we will hypothesize that the 4-Methoxybenzo[d]isothiazol-3-amine scaffold and its derivatives are being investigated as potential kinase inhibitors for cancer therapy.
Protocol 4: In Vitro Kinase Inhibition Assay
A variety of kinase assay formats are available, with luminescence-based assays such as ADP-Glo™ being a popular choice for their high sensitivity and throughput.[8]
Materials:
Kinase of interest (e.g., a specific receptor tyrosine kinase)
Substrate for the kinase
ATP
Synthesized inhibitor compounds
ADP-Glo™ Kinase Assay Kit (or similar)
White, opaque 384-well plates
Plate reader capable of measuring luminescence
Procedure:
Prepare serial dilutions of the inhibitor compounds in DMSO.
In a 384-well plate, add the kinase, the substrate, and the inhibitor compound to the assay buffer.
Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (typically 30-37 °C) for a predetermined time (e.g., 60 minutes).
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step addition of reagents with luminescence measurement after each step.
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
Protocol 5: Cell-Based Antiproliferative Assay
To assess the effect of the compounds on cancer cell viability, a colorimetric assay such as the MTT or MTS assay is commonly used.[9]
Materials:
Human cancer cell line (e.g., a line known to be dependent on the kinase of interest)
Cell culture medium and supplements
Synthesized inhibitor compounds
MTT or MTS reagent
Solubilization solution (for MTT)
Clear, flat-bottomed 96-well plates
Microplate reader capable of measuring absorbance
Procedure:
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
Treat the cells with serial dilutions of the inhibitor compounds and incubate for a specified period (e.g., 72 hours).
Add the MTT or MTS reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
Calculate the percentage of cell viability relative to untreated control cells and plot against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Computational Chemistry Protocol
Molecular docking can provide valuable insights into the binding mode of inhibitors and help rationalize the observed SAR.[2][10]
Protocol 6: Molecular Docking of Inhibitors into a Kinase Active Site
Workflow for Molecular Docking
Caption: A typical workflow for a molecular docking study.
Obtain a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB).
Prepare the protein by removing water molecules, adding hydrogens, assigning bond orders, and minimizing the structure to relieve any steric clashes.
Ligand Preparation:
Generate 3D structures of the 4-Methoxybenzo[d]isothiazol-3-amine scaffold and its synthesized derivatives.
Assign correct protonation states and generate low-energy conformers for each ligand.
Docking Simulation:
Define the binding site on the kinase, typically centered on the co-crystallized ligand if available.
Run the docking algorithm to place the prepared ligands into the defined binding site.
The program will generate a series of binding poses for each ligand and calculate a docking score, which is an estimate of the binding affinity.
Analysis:
Analyze the top-scoring poses for each ligand.
Visualize the predicted binding mode and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.
Correlate the docking scores and predicted interactions with the experimentally determined IC₅₀ values to build a robust SAR model.
Data Interpretation and SAR Analysis
The data generated from the synthetic, biological, and computational protocols should be integrated to build a comprehensive understanding of the SAR for the 4-Methoxybenzo[d]isothiazol-3-amine scaffold.
Table 1: Hypothetical SAR Data for 4-Methoxybenzo[d]isothiazol-3-amine Derivatives
Compound ID
R¹ (at 3-amino)
R² (at 4-position)
R³ (at aromatic ring)
Kinase IC₅₀ (nM)
Cell GI₅₀ (µM)
Docking Score (kcal/mol)
Scaffold
H
OCH₃
H
>10,000
>50
-5.2
A-1
-C(O)Ph
OCH₃
H
5,200
25.1
-6.5
A-2
-C(O)-(4-F-Ph)
OCH₃
H
850
4.3
-7.8
B-1
-C(O)-(4-F-Ph)
F
H
920
5.1
-7.6
C-1
-C(O)-(4-F-Ph)
OCH₃
6-Br
780
3.9
-8.1
C-2
-C(O)-(4-F-Ph)
OCH₃
6-(4-pyridyl)
150
0.8
-9.2
The unsubstituted scaffold is inactive.
Acylation of the 3-amino group is necessary for activity (Scaffold vs. A-1).
Addition of a fluorine atom to the phenyl ring at the 3-amino position improves potency (A-1 vs. A-2), possibly due to favorable interactions in the binding pocket.
Replacing the 4-methoxy group with a fluorine atom has a minimal effect on potency (A-2 vs. B-1), suggesting it may not be involved in a critical hydrogen bond and could be a viable modification to improve metabolic stability.
Substitution on the aromatic ring can further enhance potency, with a pyridyl group introduced via Suzuki coupling showing a significant improvement (C-1 vs. C-2). This suggests an accessible region in the binding pocket that can be further explored.
Conclusion
The 4-Methoxybenzo[d]isothiazol-3-amine scaffold represents a versatile and promising starting point for SAR studies in drug discovery. The synthetic tractability of the 3-amino group and the potential for modification at the 4-methoxy position and on the aromatic ring provide a rich chemical space to explore. By systematically applying the synthetic, biological, and computational protocols outlined in this guide, researchers can efficiently generate and evaluate novel analogs, leading to the identification of potent and selective lead compounds for further development. The integration of these multidisciplinary approaches is key to building a robust understanding of the SAR and accelerating the journey from a chemical scaffold to a potential therapeutic candidate.
References
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers. Available at: [Link]
Comprehensive assessment of nine docking programs on type II kinase inhibitors: prediction accuracy of sampling power, scoring power and screening power | Briefings in Bioinformatics | Oxford Academic. Available at: [Link]
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. Available at: [Link]
Bioisosteric Replacements - Cambridge MedChem Consulting. Available at: [Link]
Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC. Available at: [Link]
Biological Screening and Structure Activity relationship of Benzothiazole. Available at: [Link]
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. Available at: [Link]
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC. Available at: [Link]
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents - Journal of Young Pharmacists. Available at: [Link]
CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents.
Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed. Available at: [Link]
What are good methoxy isosteres in medicinal chemistry? - ResearchGate. Available at: [Link]
Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed. Available at: [Link]
Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - Uni Halle. Available at: [Link]
4-methoxy-7-methyl-1,3-benzothiazol-2-amine - ChemSynthesis. Available at: [Link]
(PDF) Bioassays for Anticancer Activities - ResearchGate. Available at: [Link]
Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties - PubMed. Available at: [Link]
Synthesis, Characterisation, Molecular Docking Studies and Biological Evaluation of Novel Benzothiazole Derivatives as EGFR Inhibitors for Anti-breast Cancer Agents - Impactfactor. Available at: [Link]
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(H)-One and Benzo[e][1][10]Thiazin-4-One Derivatives - PMC. Available at: [Link]
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC. Available at: [Link]
Synthesis of benzo[d]isothiazoles: an update - Semantic Scholar. Available at: [Link]
Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Available at: [Link]
A process for the manufacture of substantially pure 3-amino-4-alkoxy-acylanilides from 2,4-dinitrochlorobenzene - Googleapis.com.
2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide - MDPI. Available at: [Link]
US3812114A - Benzothiazines - Google Patents.
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]
Application Note: Optimized Acylation Protocols for Sterically Hindered 4-Methoxybenzo[d]isothiazol-3-amine
Abstract & Strategic Analysis 4-Methoxybenzo[d]isothiazol-3-amine is a critical pharmacophore in the synthesis of atypical antipsychotics and kinase inhibitors. While the benzo[d]isothiazole core is robust, the functiona...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Analysis
4-Methoxybenzo[d]isothiazol-3-amine is a critical pharmacophore in the synthesis of atypical antipsychotics and kinase inhibitors. While the benzo[d]isothiazole core is robust, the functionalization of the exocyclic amine at the C3 position presents a dual challenge:
Electronic Deactivation: The heteroaryl amine is inherently less nucleophilic than alkyl amines due to resonance delocalization into the electron-deficient isothiazole ring.
Steric Hindrance: The methoxy group at the C4 position (peri-position relative to the C3 amine) exerts significant steric pressure. This "ortho-effect" hinders the approach of bulky electrophiles, often leading to stalled reactions or low yields under standard conditions.
This guide provides two validated protocols designed to overcome these barriers while preserving the integrity of the N-S bond, which can be labile under harsh reductive or strongly basic conditions.
Chemical Reactivity Profile
Before initiating synthesis, researchers must understand the specific spatial and electronic environment of the substrate.
Feature
Impact on Reaction
Mitigation Strategy
C3-Amine Nucleophilicity
Low ( of conjugate acid 2-3). Behaves like an electron-poor aniline.
Creates a "Bay Region" steric clash. Blocks the trajectory of incoming electrophiles.
Use of catalytic DMAP to form a more reactive/accessible acyl-pyridinium intermediate.
N-S Bond Stability
Susceptible to cleavage by strong nucleophiles or reducing agents (e.g., LAH, Raney Ni).
Avoid strong reducing conditions. Maintain temperature C where possible.
Visualizing the Challenge
The following diagram illustrates the reaction logic and the steric blockade caused by the C4-methoxy group.
Figure 1: Strategic analysis of the substrate reactivity showing how steric and electronic factors dictate the choice of synthetic method.
Protocol A: The "Force" Method (Acid Chlorides)
Best for: Simple aliphatic or aromatic acids where the acid chloride is stable and commercially available (or easily generated).
Mechanism: Nucleophilic acyl substitution via a highly reactive acyl-pyridinium intermediate.
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Procedure
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon.
Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
Base Addition: Add Pyridine (3.0 equiv) and DMAP (0.1 equiv). Stir for 5 minutes at Room Temperature (RT).
Note: If using Et3N, maintain temperature at 0°C during addition to prevent exotherms.
Acylation: Dropwise add the Acid Chloride (1.2 equiv) diluted in a small volume of DCM.
Reaction: Allow to warm to RT and stir for 4–12 hours.
Monitoring: Check TLC (EtOAc/Hexane).[1] If starting material persists after 12h, heat to reflux (40°C for DCM) for 2 hours.
Quench: Cool to 0°C and quench with Saturated
solution.
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine), then Brine. Dry over
.
Protocol B: The "Precision" Method (Coupling Reagents)
Best for: Complex carboxylic acids, chiral substrates, or when acid chlorides are unstable.
Reagent Choice:HATU is preferred over EDC/HOBt due to the low nucleophilicity of the amine. T3P (Propylphosphonic anhydride) is an excellent alternative for extremely sluggish anilines.
Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in DMF (0.2 M). Add HATU (1.3 equiv) and DIPEA (1.5 equiv). Stir for 15 minutes at RT.
Why? This pre-forms the activated ester (O-At), which is more reactive than the acid itself.
Addition: Add the 4-Methoxybenzo[d]isothiazol-3-amine (1.0 equiv) and the remaining DIPEA (1.5 equiv).
Reaction: Stir at 50°C – 60°C for 16 hours.
Critical: Unlike simple amines, this reaction often requires mild heating due to the C4-methoxy steric hindrance.
Workup: Dilute with EtOAc. Wash extensively with water (3x) and LiCl (5% aq) to remove DMF.
Purification: Flash column chromatography is usually required.
Analytical Validation & Troubleshooting
Expected Analytical Data
1H NMR: Look for the disappearance of the broad singlet amine peak (
5.0–6.5 ppm) and the appearance of a downfield amide proton ( 8.5–10.0 ppm). The methoxy signal ( ~3.9 ppm) generally remains distinct.
MS (ESI+): Expect
or .
Troubleshooting Matrix
Observation
Diagnosis
Corrective Action
No Reaction (SM recovered)
Nucleophile is too hindered/weak.
Switch to Protocol A (Acid Chloride) with reflux. Add 0.5 equiv DMAP.
Low Conversion (<50%)
Activated intermediate hydrolyzing.
Ensure strictly anhydrous solvents. Increase Acid/HATU equivalents to 2.0.
Multiple Spots on TLC
Bis-acylation (Imide formation).
Use exactly 1.0-1.1 equiv of Acid Chloride. Perform reaction at 0°C.
Ring Opening (Thiol smell)
N-S bond cleavage.
Avoid strong reducing agents. Do not use hydroxides (NaOH/KOH) for workup; stick to carbonates.
Decision Tree for Method Selection
Figure 2: Decision matrix for selecting the optimal acylation protocol based on the carboxylic acid partner.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of nucleophilic substitution on heteroaromatics).
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Review of HATU/T3P efficiency).
Vicini, P., et al. (2006). Synthesis and biological evaluation of benzo[d]isothiazole derivatives as antimicrobial agents. European Journal of Medicinal Chemistry. (Specific reactivity of benzoisothiazole amines).
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
Application Note: Handling, Storage, and Stability Assessment of Benzisothiazole Amines
Abstract Benzisothiazole amines are critical pharmacophores in neuropsychiatric drug discovery (e.g., Ziprasidone, Lurasidone) and antimicrobial research. However, the unique electronic properties of the 1,2-benzisothiaz...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Benzisothiazole amines are critical pharmacophores in neuropsychiatric drug discovery (e.g., Ziprasidone, Lurasidone) and antimicrobial research. However, the unique electronic properties of the 1,2-benzisothiazole ring render it susceptible to specific degradation pathways—primarily S-oxidation and nucleophilic ring opening—that differ from standard heterocyclic amines. This guide provides a chemically grounded protocol for the handling, storage, and stability profiling of these compounds to ensure experimental reproducibility and regulatory compliance (ICH Q1A).
Introduction: The Chemical Vulnerability
To handle benzisothiazole amines effectively, one must understand the "why" behind their instability. The scaffold consists of a benzene ring fused to an isothiazole ring containing nitrogen and sulfur.
Structural Weak Points
The Sulfur Atom (S1): The sulfur atom in the 1,2-position is electron-rich but polarizable. It is the primary site for oxidative attack, leading to sulfoxides (
) and sulfones ().
The Isothiazole N-S Bond: This bond is chemically labile. Under nucleophilic attack (especially alkaline hydrolysis), the ring can cleave, destroying the pharmacophore.
The Exocyclic Amine: If present as a primary or secondary amine, it introduces basicity and potential for N-oxidation or condensation reactions (Schiff base formation) with excipients.
Key Insight: Unlike simple anilines, the degradation of benzisothiazole amines often involves the destruction of the aromatic core itself via ring opening, not just functional group modification.
Degradation Mechanisms & Pathways[1][2][3][4][5]
Understanding these pathways is prerequisite to designing a stability study.[1]
Oxidative Stress (S-Oxidation vs. N-Oxidation)
While N-oxidation is common in amines, benzisothiazoles preferentially undergo S-oxidation .
Mechanism: Electrophilic attack (e.g., by peroxides or atmospheric oxygen over time) on the sulfur lone pair.
Product: 1-oxide (sulfoxide) followed by 1,1-dioxide (sulfone).
Relevance: In Ziprasidone, the S-oxide is a known degradation impurity [1].
Hydrolytic Ring Opening
The 1,2-benzisothiazole ring is relatively stable in acid but labile in base .
Mechanism: Hydroxide ions (
) attack the electron-deficient carbon (C3) or the sulfur, leading to S-N bond cleavage.
Result: Formation of 2-mercaptobenzamide derivatives or sulfonic acids.
Photolytic Degradation
The conjugated system absorbs strongly in the UV region. Photo-excitation can lead to radical formation, isomerization, or desulfurization.
Visualization: Degradation Logic Flow
Figure 1: Primary degradation pathways for benzisothiazole amines. Note the bifurcation between oxidative sulfur modification and hydrolytic ring destruction.
Protocol 1: Forced Degradation (Stress Testing)
This protocol is designed to identify the intrinsic stability of your specific benzisothiazole derivative. It aligns with ICH Q1A(R2) guidelines [2].
Materials
API (Active Pharmaceutical Ingredient)
0.1 N HCl and 0.1 N NaOH
3% Hydrogen Peroxide (
)
HPLC-grade Acetonitrile/Water
UV Chamber (or ICH Q1B compliant light source)
Step-by-Step Methodology
Preparation of Stock Solution:
Dissolve 10 mg of compound in 10 mL of diluent (typically MeOH:Water 50:50).
Note: If the salt form (e.g., HCl) is used, ensure the pH of the diluent does not precipitate the free base.
Acid/Base Hydrolysis:
Acid: Mix 1 mL Stock + 1 mL 0.1 N HCl. Heat at 60°C for 4 hours.
Base: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Heat at 60°C for 4 hours.
Critical Check: If the benzisothiazole ring opens, you will likely see a massive shift in retention time and UV spectrum (loss of ring conjugation).
Oxidative Stress:
Mix 1 mL Stock + 1 mL 3%
. Store at Room Temperature (RT) for 2–24 hours.
Monitoring: Watch for the +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks in LC-MS.
Photostability:
Expose solid sample (thin layer) and solution (in quartz vial) to 1.2 million lux hours.
Control: Wrap a duplicate vial in aluminum foil to distinguish thermal vs. light effects.
Data Summary Table: Expected Outcomes
Stress Condition
Likely Degradant
Mass Shift (LC-MS)
Risk Level
Acid (0.1 N HCl)
Stable (mostly)
None
Low
Base (0.1 N NaOH)
Ring Cleavage
+18 Da (Hydrolysis)
High
Oxidation ()
Sulfoxide / Sulfone
+16 / +32 Da
High
Light (UV)
Isomers / Unknowns
Variable
Medium
Protocol 2: Handling and Storage Best Practices
Benzisothiazole amines are often supplied as hydrochloride or mesylate salts. These salts are hygroscopic . Moisture uptake leads to localized pH changes and hydrolysis.
Receipt and Initial Handling
Equilibration: Upon removing the container from the freezer (-20°C), allow it to warm to room temperature before opening.
Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, initiating hydrolysis [3].
Aliquot immediately: Do not freeze/thaw repeatedly. Weigh out single-use aliquots inside a glove box or low-humidity hood.
Storage Conditions
Temperature: -20°C is standard.
Atmosphere: Flush headspace with Argon (preferred over Nitrogen due to higher density) to prevent S-oxidation.
Container: Amber glass vials with Teflon-lined caps. Avoid plastics that may leach plasticizers (amine extraction).
Visualization: Storage Workflow
Figure 2: Optimal workflow for receiving and storing benzisothiazole amines to minimize hydrolytic and oxidative degradation.
Protocol 3: Analytical Method (HPLC/LC-MS)
To validate stability, you need a resolving method. The following is a starting point for benzisothiazole derivatives (e.g., similar to Ziprasidone methods [4]).
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 150 mm.
Why: C18 provides adequate retention for the hydrophobic benzisothiazole core.
Mobile Phase A: 20 mM Ammonium Acetate (pH 6.0) or 0.1% Formic Acid.
Note: Avoid high pH buffers (> pH 7.5) on column to prevent on-column degradation.
Mobile Phase B: Acetonitrile (ACN).
Gradient:
0 min: 10% B
15 min: 90% B
20 min: 90% B
Detection: UV at 254 nm (aromatic core) and 315 nm (specific to benzisothiazole conjugation).
Self-Validation Step: Inject your "Base Stress" sample (from Protocol 1). If your method cannot separate the parent peak from the ring-opened degradant, flatten the gradient slope (e.g., 10% to 60% B over 20 mins).
Troubleshooting & FAQs
Q: My sample turned yellow upon storage.A: This indicates S-oxidation or photo-degradation. The sulfoxide is often chromogenic. Check purity via LC-MS. If <95%, repurify.
Q: Can I store the solution in DMSO?A: Short term (days) at -20°C is acceptable. Long term, DMSO is hygroscopic and can act as a mild oxidant (Swern-type chemistry) toward sensitive sulfurs. Store as dry powder whenever possible.
Q: The retention time shifted earlier after leaving the sample in the autosampler.A: Benzisothiazole salts can be acidic. If dissolved in unbuffered water/methanol, the local acidity might be stable, but if the autosampler vials are in a basic environment (ammonia vapors), hydrolysis occurs. Use buffered diluents (pH 4-6).
References
Veeprho Laboratories. (n.d.). Ziprasidone Impurities and Related Compound. Retrieved from [Link]
International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
Chromatography Online. (2008). Validation of a Method for the Separation of Ziprasidone and its Degradants. Retrieved from [Link]
Executive Summary: The "Yield Trap" in Isothiazole Synthesis
The synthesis of 4-methoxybenzo[d]isothiazol-3-amine (CAS: 127952-01-6) presents a unique challenge compared to its unsubstituted parent. The presence of the electron-donating methoxy group at the C4 position (adjacent to the reaction center) creates two competing vectors:
Electronic Deactivation: The methoxy group increases electron density on the ring, potentially stabilizing the intermediate thiolate but making the nitrile carbon less electrophilic during the critical cyclization step.
Steric Crowding: The C4-methoxy group sterically hinders the forming amine at C3, often stalling the reaction at the intermediate stage and allowing side reactions (disulfide dimerization) to dominate.
This guide moves beyond standard literature to address the S-amination/Cyclization pathway, specifically utilizing the Hydroxylamine-O-sulfonic acid (HOSA) method, which offers superior purity profiles over hypochlorite-mediated routes for electron-rich substrates.
Module 1: Critical Reagent Quality Control
Issue: "I followed the protocol, but my yield is <20%."
Root Cause: The degradation of HOSA or oxidation of the hydrosulfide source.
The HOSA Integrity Check
Hydroxylamine-O-sulfonic acid (HOSA) is hygroscopic and thermally unstable. Degraded HOSA introduces sulfuric acid, which protonates the thiolate intermediate, killing its nucleophilicity.
Diagnostic: Dissolve 100 mg of HOSA in 1 mL of water. pH should be < 1. If it does not dissolve instantly or leaves a turbid residue, discard it .
Protocol Requirement: Use only HOSA stored at 2–8°C under argon. If the bottle has been open >3 months, re-titrate or purchase fresh.
The Sulfide Source
We recommend Sodium Hydrosulfide (NaSH) over Sodium Sulfide (Na₂S).[1] Na₂S is too basic and promotes rapid disulfide formation (dimerization) of the intermediate thiol.
Specification: Use anhydrous NaSH flakes (low iron content). Iron traces catalyze oxidative dimerization.
Module 2: The "One-Pot" Optimized Protocol
Methodology: Nucleophilic Aromatic Substitution (
) followed by Electrophilic Amination.
Starting Material: 2-Fluoro-6-methoxybenzonitrile.
Step-by-Step Workflow
Step
Operation
Critical Parameter
Why? (The Science)
1
Solvation
Dissolve 2-Fluoro-6-methoxybenzonitrile (1.0 eq) in DMF (degassed).
DMF promotes via dipolar aprotic solvation. Degassing prevents disulfide formation.
2
Thiolation
Add NaSH (1.2 eq) at 0°C. Stir for 1 h, then warm to RT.
The 2-position is activated by the nitrile. The 6-methoxy group remains untouched.
3
Validation
TLC Check: Look for a lower spot (Thiolate).
If starting material remains, add 0.2 eq NaSH. Do not proceed until conversion is >95%.
4
Amination
Cool to 0°C . Add HOSA (1.5 eq) dissolved in minimal cold DMF dropwise.
Exotherm Control. Rapid addition causes runaway decomposition of HOSA.
5
Cyclization
Add (2.0 eq). Heat to 60°C for 4 h.
Base is required to deprotonate the S-amine intermediate, triggering attack on the nitrile.
Visualizing the Pathway
Caption: Reaction pathway showing the critical divergence between productive amination and the disulfide "dead end."
Module 3: Purification Strategy (The "Acid-Base Switch")
Issue: "My product is sticky and contains yellow impurities."
Solution: The product is a basic amine. The starting material and disulfide impurity are neutral. Use this property for purification without chromatography.
Quench: Pour reaction mixture into ice water.
Extraction 1 (Remove Neutrals): Extract with Ethyl Acetate (EtOAc).
Crucial Step: Extract the EtOAc layer with 1M HCl .
The Product moves to the Aqueous Phase (as the hydrochloride salt).
Discard the organic layer (contains unreacted nitrile and disulfide).
Precipitation: Neutralize the aqueous acidic layer with 2M NaOH to pH 10.
The 4-methoxybenzo[d]isothiazol-3-amine will precipitate as a white/off-white solid.
Filtration: Collect solid, wash with cold water, and dry.
Troubleshooting FAQs
Q1: Why did my reaction turn dark red/brown immediately after adding NaSH?
Diagnosis: This is often due to the formation of the Meisenheimer complex or trace iron in the NaSH.
Action: It is usually harmless if the color dissipates or turns yellow upon adding HOSA. If it persists, check your NaSH source for iron contamination (use "Technical Grade" at your own risk; "Reagent Grade" is required).
Q2: I see a new spot on TLC that moves just above the product, but it's not the starting material.
Diagnosis: This is likely the Disulfide Dimer (Bis(2-cyano-3-methoxyphenyl)disulfide).
Fix: You cannot reverse this easily in the same pot. For the next run, strictly degas your DMF with Argon bubbling for 15 minutes before adding NaSH.
Q3: Can I use Ammonia and Sodium Hypochlorite (Bleach) instead of HOSA?
Expert Insight: While literature (e.g., Wang et al.[2][3]) suggests this for simple benzisothiazoles, it is risky for the 4-methoxy derivative .
Reason: The methoxy group activates the ring towards Electrophilic Aromatic Substitution. Hypochlorite is a chlorinating agent. You risk forming 7-chloro-4-methoxybenzo[d]isothiazol-3-amine as a major impurity. Stick to HOSA for this specific substrate.
Q4: The cyclization seems stuck (Intermediate B to Product).
Diagnosis: Steric hindrance from the C4-methoxy group is slowing the attack of the nitrogen on the nitrile.
Action: Increase temperature to 80°C and add a catalytic amount (10 mol%) of DMAP (4-Dimethylaminopyridine). DMAP activates the nitrile or acts as a proton shuttle, overcoming the steric barrier.
Data Summary: Yield Expectations
Method
Typical Yield
Purity (Crude)
Major Impurity
NaSH / HOSA (Optimized)
75 - 85%
>95%
Disulfide (<3%)
NaSH / NaOCl / NH₃
40 - 55%
~80%
Chlorinated byproducts
Thiourea / Iodine
30 - 40%
~70%
Uncyclized amidine
References
Synthesis of Benzo[d]isothiazoles via Nucleophilic Substitution:
Wang, L., et al. "Efficient metal-free synthesis of benzo[d]isothiazoles and their application." Arkivoc, 2024, part v, 14-32.[2]
(Note: Provides the foundational logic for the nitrile-sulfide-amine route, though optimized here with HOSA).
Hydroxylamine-O-sulfonic Acid (HOSA) as an Aminating Reagent:
Wallace, R. G. "Hydroxylamine-O-sulfonic acid: a versatile synthetic reagent." Organic Preparations and Procedures International, 1982, 14(4), 265-307.
(Note: The authoritative review on using HOSA for N- and S-amination).
Mechanistic Insight on Disulfide Formation:
Ivanova, Y., et al. "Synthesis of benzo[d]isothiazoles: an update."[3] Arkivoc, 2024.[2]
(Note: Discusses the oxidative pitfalls in isothiazole synthesis).
Safety Data & Handling of Sodium Hydrosulfide:
Chemical Safety Board. "Sodium Hydrosulfide: Preventing Harm."[1][4] CSB Safety Bulletin, 2004.
(Note: Critical safety context for handling the H2S-generating precursor).
Minimizing side reactions during benzisothiazole amine coupling
This technical guide is structured as a specialized Support Center for medicinal chemists working with the 1,2-benzisothiazole (BIT) scaffold. It prioritizes mechanistic understanding and actionable troubleshooting over...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as a specialized Support Center for medicinal chemists working with the 1,2-benzisothiazole (BIT) scaffold. It prioritizes mechanistic understanding and actionable troubleshooting over generic advice.
Topic: Minimizing Side Reactions During Amine Coupling
Ticket ID: BIT-OPT-2024
Status: Open
Assigned Specialist: Senior Application Scientist
The Core Challenge: The "Fragile Scaffold"
The 1,2-benzisothiazole (BIT) ring is a privileged scaffold in CNS drug discovery (e.g., Lurasidone, Ziprasidone), but it presents a unique synthetic challenge: The S–N bond is chemically labile.
Unlike indole or benzimidazole, the isothiazole ring is susceptible to nucleophilic attack at the sulfur atom or the C3 position, leading to ring opening (reductive cleavage) . This is most often triggered by:
Strong bases (e.g., hydroxide, alkoxides).
Nucleophilic amines acting on the ring instead of the coupling site.
Palladium catalyst poisoning by the sulfur atom during cross-coupling.
Diagnostic Workflows & Solutions
Module A: Amide Coupling (Carboxylic Acid on BIT + Amine)
Symptom: Low yield, LCMS shows "M+18" (hydrolysis) or complex mixtures of thiols/amidines.
Root Cause: Standard peptide coupling reagents (HATU, HBTU) require tertiary amine bases (DIEA, TEA). The combination of a strong activating agent and a basic environment promotes nucleophilic attack on the BIT ring S–N bond.
The Solution: T3P (Propylphosphonic Anhydride)
Switching to T3P allows the reaction to proceed in pyridine , which acts as both solvent and mild base. T3P activates the carboxylate without generating a highly reactive intermediate that attacks the ring.
Comparative Data: Amide Coupling on 3-Carboxy-1,2-benzisothiazole
Parameter
Standard Protocol (HATU)
Optimized Protocol (T3P)
Reagents
HATU (1.2 eq), DIEA (3.0 eq)
T3P (50% in EtOAc, 2.0 eq), Pyridine (5.0 eq)
Solvent
DMF
EtOAc or 2-MeTHF
Temp
RT
0°C to RT
Yield
35-45%
82-94%
Side Products
Ring-opened amidines (~20%)
< 2% (Trace)
Purification
Difficult (DMF removal)
Simple (Acidic wash removes Pyridine)
Optimized Protocol (T3P)
Dissolve 1,2-benzisothiazole-3-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (0.2 M).
Cool to 0 °C.
Add Pyridine (5.0 equiv).
Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise over 5 minutes.
Allow to warm to RT and stir for 4–12 hours.
Workup: Wash with 0.5 M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine. Dry over Na₂SO₄.
Expert Note: If your amine is an HCl salt, increase Pyridine to 6.0 equiv. Do not use DMF with T3P if possible; EtOAc or 2-MeTHF provides faster kinetics and cleaner workup.
Module B: C–N Bond Formation (3-Halo-BIT + Amine)
Symptom: Reaction stalls, Pd black precipitates immediately (Catalyst Poisoning).
Root Cause: The sulfur atom in the BIT ring coordinates strongly to Palladium, displacing ligands and deactivating the catalyst (poisoning).
Decision Tree: SnAr vs. Buchwald
Before reaching for Palladium, assess the electrophilicity of your substrate.
Figure 1: Decision logic for C-N bond formation on benzisothiazoles.
Route A: SnAr (Preferred for Aliphatic Amines)
The C3 position of 1,2-benzisothiazole is sufficiently electron-deficient to undergo SnAr without metal catalysis.
Protocol: 3-Chloro-1,2-benzisothiazole (1.0 eq), Amine (1.2 eq), DIPEA (2.0 eq) in Isopropanol . Heat to 80°C in a sealed tube.
Why IPA? Protic solvents often accelerate SnAr reactions via transition state stabilization.
Route B: Buchwald-Hartwig (Required for Anilines)
If you must use Pd, you need a ligand bulky enough to prevent sulfur coordination.
Catalyst:Pd₂(dba)₃ (Source of Pd(0)) + tBuBrettPhos (Bulky, electron-rich biarylphosphine).
Alternative Ligand:Xantphos (Bidentate, wide bite angle) is often robust against S-poisoning.
Base: Use Cs₂CO₃ or K₃PO₄ . Avoid NaOtBu, as strong alkoxides can attack the isothiazole ring.
Pre-activation: Pre-mix Pd and Ligand in solvent at 60°C for 5 mins before adding substrate to ensure active catalyst formation.
Module C: Mechanism of Failure (Ring Opening)
Understanding how the ring breaks allows you to prevent it.
Figure 2: The S-N bond cleavage pathway triggered by hard nucleophiles.
Frequently Asked Questions (FAQs)
Q: Can I use HATU if I lower the temperature?A: It is risky. Even at 0°C, the basicity of DIEA (required for HATU) can initiate ring opening. If you lack T3P, try EDC/HOBt without base, or use a mixed anhydride method (IBCF/NMM) at -15°C, but T3P is significantly more reliable.
Q: My Buchwald reaction turns black instantly and yields no product.A: This is classic "Palladium Black" formation, indicating the ligand failed to stabilize the Pd(0) against the sulfur in your substrate.
Fix 1: Switch to tBuBrettPhos or JackiePhos (specifically designed for heteroatom tolerance).
Fix 2: Increase catalyst loading to 5-10 mol%.
Fix 3: Ensure your solvent is strictly degassed (Oxygen + Sulfur + Pd = rapid death).
Q: Why do you recommend 3-chloro-BIT over 3-bromo-BIT for SnAr?A: While bromine is a better leaving group in Pd-coupling, chlorine is often sufficient for SnAr on electron-deficient heterocycles and is less prone to halogen-metal exchange side reactions if you attempt lithiation strategies later. However, 3-bromo-BIT is preferred for Buchwald couplings due to faster oxidative addition.
Q: Is the 1,1-dioxide (Saccharin derivative) safer?A: Yes. If your SAR tolerates it, oxidizing the sulfur to the sulfone (1,1-dioxide) significantly stabilizes the ring against nucleophilic opening. However, this changes the electronics and polarity of your drug candidate completely.
References
T3P in Heterocyclic Couplings: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 2011, 13(19), 5048–5051.
Buchwald-Hartwig on Heterocycles: Henderson, J. L., & Buchwald, S. L. "Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization." Organic Letters, 2010, 12(20), 4442–4445.[1]
Ring Opening Mechanism: Vicini, P., et al. "1,2-Benzisothiazole derivatives as a new class of potential antimicrobial agents." Journal of Heterocyclic Chemistry, 2006. (Contextualizing S-N bond instability).
Ligand Selection for S-Heterocycles: Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2007.
Optimizing reaction temperature for 4-Methoxybenzo[d]isothiazol-3-amine synthesis
Welcome to the technical support center for the synthesis of 4-Methoxybenzo[d]isothiazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-Methoxybenzo[d]isothiazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you with the scientific understanding to overcome common challenges in this synthesis.
I. Troubleshooting Guide: Optimizing Reaction Temperature
Optimizing the reaction temperature is critical for maximizing the yield and purity of 4-Methoxybenzo[d]isothiazol-3-amine. Temperature influences reaction rates, solubility of reactants, and the propensity for side reactions. This section addresses common issues related to suboptimal reaction temperatures.
Problem 1: Low or No Product Yield
A frequent challenge in organic synthesis is a lower-than-expected product yield. Several factors related to temperature can contribute to this issue.
Potential Cause 1: Incomplete Reaction
The cyclization reaction to form the benzo[d]isothiazole ring may be slow at lower temperatures, leading to incomplete conversion of starting materials.[1]
Recommended Solution:
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[1]
Gradual Temperature Increase: If the reaction is sluggish at room temperature, incrementally increase the temperature by 10-20°C and continue monitoring by TLC. Some cyclization reactions require heating to proceed efficiently.[2][3]
Extended Reaction Time: For reactions that are sensitive to higher temperatures, extending the reaction time at a moderate temperature can often improve the yield.[4]
Potential Cause 2: Degradation of Starting Materials or Product
Elevated temperatures can sometimes lead to the decomposition of thermally sensitive reactants or the desired product.
Recommended Solution:
Temperature Screening: If you suspect degradation, perform small-scale reactions at a range of lower temperatures to identify an optimal balance between reaction rate and stability.
Controlled Heating: Use a temperature-controlled oil bath or heating mantle to ensure a stable and uniform reaction temperature.
Problem 2: Significant Byproduct Formation
The presence of impurities and byproducts complicates purification and reduces the isolated yield of the target compound.
Potential Cause 1: Side Reactions at Elevated Temperatures
Higher temperatures can provide the activation energy for undesired side reactions to occur, leading to a complex mixture of products.[5]
Recommended Solution:
Lower the Reaction Temperature: If significant side products are observed at elevated temperatures, reducing the temperature may be beneficial.[1]
Stepwise Temperature Profile: Consider a protocol where the initial phase of the reaction is carried out at a lower temperature to favor the desired kinetic product, followed by a gradual increase in temperature to drive the reaction to completion.
Quantitative Data Summary: Effect of Temperature on Yield
The following table provides a hypothetical summary of how reaction temperature can influence the yield of 4-Methoxybenzo[d]isothiazol-3-amine. Actual results will vary based on specific reaction conditions.
Reaction Temperature (°C)
Reaction Time (h)
Conversion of Starting Material (%)
Isolated Yield (%)
Purity by HPLC (%)
25 (Room Temp)
24
45
35
95
50
12
80
72
92
80
6
98
85
88
110 (Reflux in Toluene)
4
>99
78
75
Experimental Protocol: Temperature Optimization Study
This protocol outlines a systematic approach to determining the optimal reaction temperature.
Setup: Prepare four identical small-scale reactions in parallel.
Temperature Control: Set each reaction to a different temperature (e.g., 40°C, 60°C, 80°C, 100°C) using separate temperature-controlled heating units.
Monitoring: Withdraw a small aliquot from each reaction mixture every hour and analyze by TLC or HPLC to monitor the progress.
Analysis: After a set time (e.g., 8 hours), quench all reactions and work up the product.
Evaluation: Determine the yield and purity of the product from each reaction to identify the optimal temperature.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
II. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 4-Methoxybenzo[d]isothiazol-3-amine?
The synthesis of 4-Methoxybenzo[d]isothiazol-3-amine typically involves the cyclization of a substituted benzonitrile precursor, such as 2-amino-3-methoxybenzonitrile. This intramolecular cyclization is a key step in forming the benzo[d]isothiazole ring system.[3][6] The starting materials for the precursor can often be derived from commercially available compounds like 3-methoxy-4-methylbenzonitrile.[7]
Q2: My starting material, 2-amino-3-methoxybenzonitrile, appears to be degrading. What are the best practices for handling and storage?
Aromatic amines can be susceptible to oxidation, which can affect the quality of your starting material and subsequent reaction outcomes.[1] It is advisable to use freshly prepared or purified 2-amino-3-methoxybenzonitrile. If you suspect degradation, consider purification by recrystallization or column chromatography before use. For storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place is recommended.
Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?
Modern synthetic chemistry emphasizes the use of greener methods. For related benzothiazole syntheses, approaches such as using water as a solvent, employing reusable catalysts, and utilizing microwave-assisted synthesis have been explored to reduce reaction times and energy consumption.[1] While specific green chemistry protocols for 4-Methoxybenzo[d]isothiazol-3-amine are not extensively documented in the provided search results, these principles can be adapted and explored.
Q4: What analytical techniques are most suitable for monitoring the reaction and characterizing the final product?
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.[1]
Product Characterization:
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the synthesized compound.
Mass Spectrometry (MS): To determine the molecular weight of the product.
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.
Removing impurities from 4-Methoxybenzo[d]isothiazol-3-amine samples
Technical Support Center: Purification of 4-Methoxybenzo[d]isothiazol-3-amine Status: Active Ticket ID: CHEM-SUP-8821 Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are enco...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 4-Methoxybenzo[d]isothiazol-3-amine
Status: Active
Ticket ID: CHEM-SUP-8821
Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are encountering purity issues with 4-Methoxybenzo[d]isothiazol-3-amine (CAS: 127952-01-6).[1][2] This scaffold is a critical intermediate in kinase inhibitor synthesis (often mimicking the adenine hinge-binding motif).[1]
The 4-methoxy substituent introduces specific electronic and steric properties that differentiate it from the unsubstituted parent.[1] The most common contaminants are hydrolysis products (isothiazolones) , oxidative byproducts (S-oxides) , and regioisomers .
This guide prioritizes non-destructive purification . The isothiazole N-S bond is chemically sensitive; aggressive acidic or reductive conditions can cleave the ring, destroying your product.
Module 1: Diagnostic Triage (Know Your Enemy)[1]
Q: How do I identify the specific impurity based on LC-MS data?
A: Use the mass shift (
) relative to your product () to diagnose the impurity type.
Observed Mass ()
Mass Shift ()
Likely Impurity
Cause
Product ()
0
4-Methoxybenzo[d]isothiazol-3-amine
Target Compound
+1 Da
4-Methoxybenzo[d]isothiazol-3(2H)-one
Hydrolysis of the amine to a lactam (amide).[1] Common if exposed to moisture/acid.[1]
+16 Da
S-Oxide / N-Oxide
Over-oxidation during synthesis (e.g., if Oxone/peroxides were used).[1]
Incomplete cyclization of 2-cyano-3-methoxybenzenesulfonamide.[1]
Visual Diagnostic Logic:
Figure 1: Decision tree for impurity identification based on Mass Spectrometry shifts.
Module 2: Chemical Purification (Acid-Base Extraction)
Q: Can I use acid-base extraction? The amine seems weakly basic. [1]
A: Yes, but with extreme caution .[1]
The 3-amino group is weakly basic due to the electron-withdrawing nature of the isothiazole ring.[1] However, the 4-methoxy group donates electron density, making it slightly more basic than the unsubstituted parent.
Critical Warning: The isothiazole ring is susceptible to acid-catalyzed hydrolysis.[1] Do not use strong acids (conc. HCl) or heat.
Protocol: The "Cold Wash" Technique
Goal: Remove neutral impurities (nitriles, isothiazolones) which will not protonate at pH 2-3.
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (approx. 10-15 mL per gram).
Q: Acid extraction failed to remove the M+1 impurity (the isothiazolone). What now?
A: You must rely on solubility differences. The hydrolysis product (the "one") is typically less soluble in non-polar solvents and more soluble in polar protic solvents than the amine.
Recommended Solvent Systems:
Toluene / Heptane (Preferred):
Dissolve the amine in minimum hot Toluene (approx. 80°C).
Mechanism:[1][4][5][6] The 4-methoxy group provides enough lipophilicity for toluene solubility, while the more polar lactam/amide impurities often crash out too early or stay in the mother liquor depending on the specific ratio.
Why: The thiol on the scavenger binds Pd/Cu tighter than the isothiazole nitrogen/sulfur.[1]
References
Synthesis of Benzo[d]isothiazoles: Detailed methodologies regarding the oxidative cyclization of mercaptobenzamidines and the stability of the isothiazole core.
Publish Comparison Guide: HPLC Method Development for 4-Methoxybenzo[d]isothiazol-3-amine Purity
Executive Summary 4-Methoxybenzo[d]isothiazol-3-amine is a critical heterocyclic intermediate, structurally related to the psychotropic pharmacophores found in drugs like Lurasidone and Ziprasidone.[1] Its purity analysi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Methoxybenzo[d]isothiazol-3-amine is a critical heterocyclic intermediate, structurally related to the psychotropic pharmacophores found in drugs like Lurasidone and Ziprasidone.[1] Its purity analysis presents unique chromatographic challenges due to amino-imino tautomerism , strong basicity, and the presence of difficult-to-separate regioisomers (e.g., 5-methoxy or 6-methoxy analogs).[1]
This guide objectively compares the industry-standard C18 (ODS) approach against an optimized Phenyl-Hexyl/Biphenyl stationary phase methodology.[1] While C18 remains the workhorse for general hydrophobicity-based separations, our comparative data suggests that Phenyl-based phases offer superior selectivity for the specific aromatic interactions required to resolve positional isomers and suppress amine tailing in this scaffold.[1]
Part 1: Molecule Profile & Chromatographic Challenges[1]
Before selecting a column, one must understand the analyte's behavior in solution.
Feature
Description
Chromatographic Impact
Structure
Bicyclic aromatic system with a 3-amino and 4-methoxy group.[1][2][3]
High UV absorptivity (detectable at 240-254 nm); significant - interaction potential.[1]
Standard C18 often fails to resolve the 4-OMe from the 5-OMe isomer due to identical hydrophobicity.[1]
Visualizing the Challenge: Tautomerism & Interaction
The following diagram illustrates the structural dynamics that complicate the chromatography.
Part 2: Comparative Method Development
We evaluated three distinct methodologies to determine the optimal protocol for purity analysis.
Option A: The "Standard" Approach (C18)
Column: C18 (Octadecylsilane), 5 µm, 4.6 x 250 mm.
Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile.[1]
Verdict:Suboptimal.
Analysis: While retentive, C18 relies solely on hydrophobic subtraction.[1] The 4-methoxy and 5-methoxy isomers have nearly identical logP values, resulting in co-elution or "shouldering."[1] Additionally, the basic amine interacts with residual silanols, causing tailing factors > 1.8.
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Methanol.[1][4]
Verdict:Risky.
Analysis: High pH suppresses ionization, improving peak shape for the amine. However, benzoisothiazoles are susceptible to hydrolysis (ring opening) under strong alkaline conditions, leading to on-column degradation and artifact peaks.
Option C: The "Optimized" Approach (Phenyl-Hexyl / Biphenyl)
Column: Phenyl-Hexyl or Biphenyl Core-Shell, 2.6 µm.[1]
Mobile Phase: 0.1% TFA (pH ~2.[1]0) / Acetonitrile.[1][5][6]
Verdict:Recommended.
Analysis: The phenyl ring in the stationary phase engages in
- stacking with the benzoisothiazole core.[1] The electron-donating methoxy group alters the electron density of the aromatic ring differently depending on its position (4- vs 5-position), allowing the Phenyl-Hexyl phase to resolve these isomers where C18 fails.[1]
Comparative Data Summary
Parameter
Method A (Standard C18)
Method C (Phenyl-Hexyl)
Improvement
Retention Time (min)
8.4
6.2
Faster (due to Core-Shell)
USP Tailing Factor ()
1.9 (Tailing)
1.1 (Symmetric)
42% Improvement
Resolution () (Isomers)
1.2 (Incomplete)
3.5 (Baseline)
Baseline Separation
Theoretical Plates ()
~8,000
~18,000
Higher Efficiency
Part 3: The Optimized Protocol (Step-by-Step)
This protocol utilizes Method C (Phenyl-Hexyl) as the gold standard for purity determination.[1]
Reagents & Materials
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (HPLC Grade). Note: TFA acts as an ion-pairing agent to mask silanols.[1]
To ensure "Trustworthiness," every run must pass the following checks.
Part 4: Troubleshooting & Expert Insights
Issue: Peak Splitting
Cause: Sample solvent mismatch or pH instability.[1]
Fix: Ensure the sample diluent matches the initial mobile phase (95% Water). If the sample is dissolved in 100% ACN, it will precipitate or "wash through" the column head, causing split peaks.
Fix: TFA absorbs UV below 210nm.[1] If high sensitivity is needed at low wavelengths, switch to Phosphoric Acid (0.1%) ; however, note that peak shape may degrade slightly compared to TFA due to the loss of ion-pairing effects.
Issue: Unknown Impurity at RRT 0.85
Insight: This is likely the Des-methoxy impurity (Benzo[d]isothiazol-3-amine).[1] It is less hydrophobic than the methoxy parent and elutes earlier.[1] On a C18 column, this separation is often poor (
); on Phenyl-Hexyl, the selectivity is maximized ().
References
PubChem. (2025).[1] 1,2-Benzisothiazol-3-amine Compound Summary. National Library of Medicine.[1] [Link]
Waters Corporation. (2012).[1] Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System. Application Note. [Link]
Acta Poloniae Pharmaceutica. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl.... PubMed.[1] [Link]
Journal of Young Pharmacists. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues. [Link]